molecular formula C7H12N2O2 B12817307 2-(2-(Hydroxymethyl)-4-methyl-1H-imidazol-1-yl)ethanol

2-(2-(Hydroxymethyl)-4-methyl-1H-imidazol-1-yl)ethanol

Cat. No.: B12817307
M. Wt: 156.18 g/mol
InChI Key: RULDPKXTAORFMI-UHFFFAOYSA-N
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Description

2-(2-(Hydroxymethyl)-4-methyl-1H-imidazol-1-yl)ethanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Hydroxymethyl)-4-methyl-1H-imidazol-1-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 4-methylimidazole with formaldehyde and ethanol under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which is then reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Hydroxymethyl)-4-methyl-1H-imidazol-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-(Hydroxymethyl)-4-methyl-1H-imidazol-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Hydroxymethyl)-4-methyl-1H-imidazol-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxymethylphenols: These compounds have similar hydroxymethyl groups but differ in their aromatic ring structure.

    4-Methylimidazole: This compound shares the imidazole ring but lacks the hydroxymethyl group.

Uniqueness

2-(2-(Hydroxymethyl)-4-methyl-1H-imidazol-1-yl)ethanol is unique due to the presence of both the hydroxymethyl group and the imidazole ring, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2-[2-(hydroxymethyl)-4-methylimidazol-1-yl]ethanol

InChI

InChI=1S/C7H12N2O2/c1-6-4-9(2-3-10)7(5-11)8-6/h4,10-11H,2-3,5H2,1H3

InChI Key

RULDPKXTAORFMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=N1)CO)CCO

Origin of Product

United States

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